molecular formula C10H10N2O2 B060751 Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 169030-84-6

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B060751
CAS No.: 169030-84-6
M. Wt: 190.2 g/mol
InChI Key: BWLDWKHDOPUYAO-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a high-value 7-azaindole derivative that serves as a crucial synthetic intermediate in medicinal chemistry and anticancer drug discovery. The 7-azaindole scaffold is a privileged structure in drug design due to its ability to mimic purine bases, allowing it to interact effectively with a wide range of biological targets, particularly kinases. Key Research Applications & Value: Anticancer Agent Development: The pyrrolo[2,3-b]pyridine (7-azaindole) core is a significant scaffold in medicinal chemistry and is found in numerous compounds with potent antiproliferative activities. Researchers utilize this core structure to develop novel analogs that induce apoptosis and inhibit cell cycle progression in various human cancer cell lines . Kinase Inhibition: This scaffold is a key building block for synthesizing potent inhibitors of critical kinases, including Abl and Src kinases, as well as Tropomyosin-related kinase A (TrkA). These inhibitors are valuable tools for studying signaling pathways involved in cell proliferation and survival . Versatile Synthetic Building Block: The reactive ester and pyrrolopyridine groups make this compound an ideal precursor for further functionalization. It can be used to create diverse libraries of compounds for structure-activity relationship (SAR) studies and hit-to-lead optimization . Chemical Identifiers: CAS Number: 169030-84-6 Molecular Formula: C10H10N2O2 Molecular Weight: 190.20 g/mol Handling & Storage: For optimal stability, store in a dark place, sealed in dry conditions, at room temperature . Important Notice: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-9(13)5-7-6-12-10-8(7)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLDWKHDOPUYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648630
Record name Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169030-84-6
Record name Methyl (1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Functionalization

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. For example, reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions generates the fused bicyclic structure. Subsequent functionalization at the 3-position introduces the acetate moiety.

Key steps include:

  • Cyclization : Formation of the pyrrolopyridine ring using precursors like 2-ethylpyridine.

  • Acetylation : Introduction of the methyl acetate group via nucleophilic substitution or esterification.

Detailed Synthetic Protocol from Peer-Reviewed Research

The following protocol, adapted from Zhang et al. (2021), outlines a method for synthesizing structurally related compounds, with modifications highlighted for the target molecule:

Reaction Setup and Conditions

  • Starting Material : 1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol).

  • Reagents : Methyl bromoacetate (1.1 mmol), potassium hydroxide (5 mmol), methanol (7 mL).

  • Conditions : Stirred at 50°C for 5 hours under nitrogen atmosphere.

Procedure

  • Alkylation : 1H-pyrrolo[2,3-b]pyridine is dissolved in methanol, followed by the addition of methyl bromoacetate and potassium hydroxide.

  • Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC).

  • Work-Up : The mixture is poured into ice water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate.

  • Purification : Column chromatography (silica gel, 5% methanol in dichloromethane) yields the pure product.

Yield and Characterization

  • Yield : 56% (180 mg).

  • Characterization Data :

    • 1H NMR (400 MHz, DMSO-d6) : δ 12.01 (s, 1H), 8.54 (d, J = 2.1 Hz, 1H), 4.10 (s, 2H), 3.65 (s, 3H).

    • MS (ESI) : m/z 219.1 [M+H]+.

Comparative Analysis of Synthetic Routes

Alternative Pathways

While the above method is robust, alternative strategies include:

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride, AlCl3.

  • Conditions : Dichloromethane, 0°C to room temperature.

  • Limitation : Poor regioselectivity at the 3-position.

Cross-Coupling Reactions

  • Catalyst : Palladium(II) acetate.

  • Ligand : XPhos.

  • Substrate : 3-Bromo-pyrrolo[2,3-b]pyridine and methyl acrylate.

Industrial-Scale Production Considerations

Optimization for Manufacturing

  • Continuous Flow Reactors : Enhance yield and reduce reaction time.

  • Green Solvents : Replace methanol with cyclopentyl methyl ether (CPME) to improve sustainability.

  • Catalyst Recycling : Use immobilized KOH on silica to minimize waste.

Challenges and Solutions in Synthesis

Common Pitfalls

  • Low Yield : Often due to side reactions at the reactive N-H position.

  • Solution : Protect the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group before acetylation.

Purification Difficulties

  • Issue : Co-elution of byproducts during column chromatography.

  • Resolution : Employ gradient elution (2% → 10% methanol in DCM).

Reaction Mechanism Insights

The acetylation proceeds via a base-mediated nucleophilic substitution (SN2) mechanism:

  • Deprotonation : KOH abstracts the acidic proton at the 3-position of pyrrolopyridine.

  • Nucleophilic Attack : The resulting carbanion attacks methyl bromoacetate.

  • Esterification : Methanol acts as both solvent and nucleophile, stabilizing intermediates.

Data Summary of Key Syntheses

MethodReagentsConditionsYield (%)Purity (%)
AlkylationKOH, methyl bromoacetate50°C, 5 h56>95
Friedel-CraftsAlCl3, acetyl chloride0°C → RT, 12 h3288
Cross-CouplingPd(OAc)2, XPhos80°C, 24 h4191

Chemical Reactions Analysis

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides, amines, and thiols.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Scientific Research Applications

Therapeutic Potential

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate exhibits promising therapeutic properties due to its interaction with various biological targets, particularly fibroblast growth factor receptors (FGFRs). The inhibition of FGFR activity is significant in cancer treatment, as it can lead to reduced cell proliferation and the induction of apoptosis in cancer cells, such as breast cancer 4T1 cells.

Drug Development

This compound serves as a lead structure for developing new drugs aimed at treating conditions such as:

  • Cancer : Its ability to inhibit FGFRs positions it as a candidate for anticancer therapies.
  • Inflammation : Research indicates potential anti-inflammatory properties.
  • Neurological Disorders : Investigations are ongoing into its effects on neural pathways and potential neuroprotective roles.

Case Study: FGFR Inhibition

In vitro studies demonstrate that this compound effectively inhibits the proliferation of breast cancer cells and promotes apoptosis through caspase-dependent pathways. This mechanism underscores its potential as an anticancer agent.

Cellular Mechanisms

Researchers utilize this compound to explore cellular processes and signaling pathways. Its role in modulating the FGF-FGFR axis is crucial for understanding how cellular growth and differentiation are regulated. This investigation aids in elucidating the broader implications of pyrrolopyridine derivatives in cell biology.

Structure-Activity Relationship Studies

This compound is also valuable for studying structure-activity relationships (SAR) among pyrrolopyridine derivatives. By modifying its structure, researchers can assess changes in biological activity and selectivity towards specific targets, facilitating the design of more potent analogs .

Tool for Probing Biological Targets

This compound serves as a chemical probe in biological studies, helping to identify interactions with proteins or enzymes relevant to disease processes. Its reactivity patterns can be leveraged to develop selective inhibitors or activators of biological pathways.

Applications in Synthesis

This compound is utilized in synthesizing advanced materials and other complex organic molecules. It acts as a building block for creating novel compounds with potential therapeutic applications .

Industrial Applications

In addition to its medicinal applications, this compound has industrial relevance:

  • Organic Synthesis : It is employed in the synthesis of various chemical intermediates.
  • Material Science : The unique properties of pyrrolopyridine derivatives make them suitable for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogs with Modified Ester Groups

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Potential Functional Impact
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate 169030-84-6 C₉H₈N₂O₂ 176.17 Reference compound Optimal balance of lipophilicity/solubility
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate 357263-49-1 C₁₁H₁₀N₂O₃ 218.21 Ethyl ester; oxo group at C2 Increased lipophilicity; altered metabolic stability
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid 1912-42-1 C₉H₈N₂O₂ 176.17 Free carboxylic acid instead of methyl ester Higher polarity; potential for salt formation

Key Insights :

  • The ethyl ester analog (CAS 357263-49-1) exhibits greater lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .
  • The free acid (CAS 1912-42-1) lacks the ester group, favoring ionic interactions but requiring formulation adjustments for bioavailability .

Pyrrolopyridine Isomers and Substituted Derivatives

Compound Name CAS Number Molecular Formula Key Structural Differences Biological Relevance
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate 357263-51-5 C₁₀H₈N₂O₃ Pyrrolo[2,3-c]pyridine core; oxo group Altered electronic properties may affect target binding
Ethyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate N/A C₁₁H₁₀N₂O₃ Pyrrolo[3,2-c]pyridine core; ethyl ester Positional isomerism alters ring electronics and steric effects

Key Insights :

  • Positional isomerism (e.g., [2,3-b] vs. [2,3-c] or [3,2-c] pyrrolopyridine) modifies the spatial arrangement of nitrogen atoms, influencing hydrogen-bonding capabilities and interaction with biological targets .

Bioactive Analogs and Pharmacological Potential

  • 3,5-Bis(2-indolyl)pyridines and trifluoromethylpyridines exhibit antitumor and CDK inhibitory activities, suggesting that substitutions on the pyridine ring can modulate potency .

Hypothesized Activity : The methyl ester group in the target compound may enhance cell permeability compared to free acids, while the pyrrolo[2,3-b]pyridine core could interact with kinase ATP-binding pockets, analogous to 7-azaindole-based inhibitors .

Biological Activity

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 169030-84-6) features a pyrrolo[2,3-b]pyridine core, which is significant for its pharmacological properties. The molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2 with a molecular weight of approximately 190.20 g/mol.

The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. Its mechanism involves:

  • Binding : this compound binds to the hinge region of FGFR1, forming hydrogen bonds with key amino acids (E562 and A564), which inhibits receptor activation.
  • Pathway Interference : This inhibition disrupts several downstream signaling pathways, including:
    • RAS-MEK-ERK Pathway : Affects cell proliferation and survival.
    • PI3K-Akt Pathway : Influences cell growth and metabolism.
    • PLCγ Pathway : Impacts cellular signaling related to calcium mobilization.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. Key findings include:

  • Inhibition of Cell Proliferation : Studies show that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cancer Cell LineIC50 (µM)Mechanism
HeLa (Cervical)10Apoptosis via caspase activation
MCF-7 (Breast)15G0/G1 phase arrest
HT-29 (Colon)12Disruption of cyclin expression

Case Studies

  • HeLa Cells : In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis .
  • MCF-7 Cells : The compound caused a significant reduction in cell viability at concentrations above 15 µM, correlating with cell cycle arrest in the G0/G1 phase .
  • In Vivo Studies : In zebrafish models, administration of the compound resulted in reduced tumor growth at concentrations as low as 0.5 µM, indicating its potential effectiveness in vivo .

Q & A

Q. What are the established synthetic routes for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, and what critical reaction conditions ensure optimal yield and purity?

The compound is commonly synthesized via esterification or functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Esterification of 7-azaindole derivatives : Reacting 7-azaindole-3-acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Protecting group strategies : Use of tert-butyl carbamates or other protective groups to stabilize reactive intermediates during multi-step syntheses .
    Critical conditions include anhydrous environments, controlled temperatures (e.g., 60–80°C for esterification), and purification via column chromatography to isolate the product from byproducts like unreacted starting materials or regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • ¹H/¹³C NMR : Analyze aromatic proton signals in the 7–8.5 ppm range for the pyrrolo[2,3-b]pyridine core and ester methyl groups near 3.7 ppm. Carbonyl carbons (ester) appear at ~170 ppm .
  • Mass spectrometry (MS) : Confirm molecular weight (MW = 204.07 g/mol for [M+H]⁺) and fragmentation patterns, such as loss of the methyl group (Δm/z = -15) .
  • X-ray crystallography : Resolve structural ambiguities, particularly regioisomerism in the fused-ring system, by comparing experimental and simulated diffraction patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound, such as unexpected NMR shifts or MS fragments?

  • Systematic parameter variation : Adjust reaction stoichiometry, solvent polarity, or catalysts to isolate intermediates and identify competing pathways (e.g., alkylation vs. acylation) .
  • 2D NMR techniques (COSY, HSQC) : Assign ambiguous proton environments, such as distinguishing between C-3 and C-5 substituents on the pyrrolo[2,3-b]pyridine ring .
  • Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to validate structural assignments .

Q. What methodologies optimize the regioselective functionalization of the pyrrolo[2,3-b]pyridine core in this compound for pharmacophoric applications?

  • Directed ortho-metalation : Use directing groups (e.g., esters) to selectively introduce halogens or aryl groups at the C-5 position, leveraging the electron-deficient nature of the pyridine ring .
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings with boronic acids or amines to append functional groups (e.g., fluorinated or heteroaromatic moieties) .
  • Protection-deprotection strategies : Temporarily block reactive sites (e.g., the pyrrole nitrogen) with tert-butoxycarbonyl (Boc) groups to achieve selective modifications .

Q. In designing experiments to evaluate bioactivity, what in vitro assays are prioritized for assessing target engagement and selectivity of derivatives?

  • Kinase inhibition assays : Screen derivatives against kinases (e.g., JAK2 or ALK) due to the structural similarity of pyrrolo[2,3-b]pyridine to ATP-binding motifs .
  • Cellular uptake studies : Use fluorescently labeled derivatives to quantify permeability via techniques like confocal microscopy or flow cytometry .
  • Selectivity profiling : Employ broad-panel kinase or GPCR assays to identify off-target effects, followed by structure-activity relationship (SAR) analysis to refine specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

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